molecular formula C17H18N4O3 B2717182 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034634-56-3

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2717182
CAS No.: 2034634-56-3
M. Wt: 326.356
InChI Key: CJTOZCPKSPZVHS-UHFFFAOYSA-N
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Description

“N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The InChI code for a similar compound, 6-methyl-1H-imidazo[1,2-b]pyrazole, is 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activities : The synthesis of new compounds and their evaluation for antioxidant and antimicrobial activities have been a focus of research. For instance, a study by Bassyouni et al. synthesized new derivatives and assessed their activities against various bacteria and fungi. The quantitative structure–activity relationships (QSAR) and molecular docking studies provided insights into the compounds' activities and their potential mechanisms of action (Bassyouni et al., 2012).

  • Antiulcer Agents : Research by Starrett et al. explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. The study detailed the synthetic routes and evaluated the compounds for their cytoprotective properties (Starrett et al., 1989).

  • Antihypertensive Compounds : A series of nonpeptide angiotensin II receptor antagonists were prepared, showcasing potent antihypertensive effects upon oral administration. This research highlighted the importance of specific substitutions for achieving high affinity and potency (Carini et al., 1991).

  • Antimicrobial Activity of Novel Compounds : Jyothi and Madhavi reported on the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, evaluating their antimicrobial activity. Some compounds showed promising results, indicating their potential as antimicrobial agents (Jyothi & Madhavi, 2019).

  • Cytotoxic Activities : The study of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. investigated their cytotoxic activities against various cancer cell lines. Some compounds demonstrated potent cytotoxicity, suggesting their potential use in cancer therapy (Deady et al., 2003).

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-11-15-20(7-8-21(15)19-12)6-5-18-17(22)13-3-2-4-14-16(13)24-10-9-23-14/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTOZCPKSPZVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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